molecular formula C14H12O3 B595056 BENZILIC-D10 ACID (RINGS-D10) CAS No. 1219799-12-8

BENZILIC-D10 ACID (RINGS-D10)

Cat. No.: B595056
CAS No.: 1219799-12-8
M. Wt: 238.308
InChI Key: UKXSKSHDVLQNKG-LHNTUAQVSA-N
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Description

Benzilic-d10 Acid (Rings-d10), also known as deuterated diphenylglycolic acid, is a stable isotopically labeled compound where all ten hydrogen atoms in the two aromatic rings are replaced with deuterium (D). Its chemical formula is (C6D5)2C(OH)COOH, with a molecular weight of 238.31 g/mol and a CAS Registry Number of [1219799-12-8] . This compound is synthesized to >99 atom% deuterium purity, ensuring minimal interference from protonated species in applications such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic pathway tracing . It is classified as non-hazardous for transport, making it a practical choice for laboratory use .

Properties

CAS No.

1219799-12-8

Molecular Formula

C14H12O3

Molecular Weight

238.308

IUPAC Name

2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

UKXSKSHDVLQNKG-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

Synonyms

BENZILIC-D10 ACID (RINGS-D10)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzilic-D10 Acid (Rings-D10) typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid under basic conditions. The process involves the following steps :

    Starting Material: Benzil (fully deuterated on the aromatic rings).

    Reagents: Potassium hydroxide (KOH) in an aqueous medium.

    Conditions: The reaction mixture is heated to promote the rearrangement.

    Product Isolation: The resulting Benzilic-D10 Acid is isolated by acidification and subsequent purification.

Industrial Production Methods: While specific industrial methods for producing Benzilic-D10 Acid (Rings-D10) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzilic-D10 Acid (Rings-D10) undergoes several types of chemical reactions, including:

    Oxidation: Conversion to benzilquinone under strong oxidizing conditions.

    Reduction: Reduction to benzilic alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Formation of esters and amides through reactions with alcohols and amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Scientific Research Applications

Benzilic-D10 Acid (Rings-D10) is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The primary mechanism of action for Benzilic-D10 Acid (Rings-D10) involves the benzilic acid rearrangement. This reaction is characterized by the migration of a phenyl group from one carbon to another, facilitated by a strong base. The process involves the following steps :

    Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of benzil, forming an alkoxide intermediate.

    Migration: The phenyl group migrates to the adjacent carbon, forming a new carbon-carbon bond.

    Protonation: The intermediate is protonated to yield the final carboxylic acid product.

Comparison with Similar Compounds

Benzilic-d10 Acid (Rings-d10) belongs to a class of deuterated aromatic compounds. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogs
Compound Name Molecular Formula Deuterium Substitution Molecular Weight (g/mol) CAS RN Key Applications
Benzilic-d10 Acid (Rings-d10) (C6D5)2C(OH)COOH Full deuteration of both rings 238.31 [1219799-12-8] NMR/MS standards, metabolic studies
trans-Stilbene-d10 (Rings-d10) C6D5CH:CHC6D5 Deuteration in both rings 190.30 [20748-24-7] Photochemical studies, fluorescence standards
trans-Stilbene-d12 C6D5CD:CDC6D5 Full deuteration (rings + ethylene) 192.31 [16341-52-9] Kinetic isotope effect studies
Benzimidazole-4,5,6,7-d4 C7D4N2H3 Partial deuteration (positions 4–7) 122.16 [64531-29-9] Pharmaceutical tracer studies

Key Observations :

  • Benzilic-d10 Acid is distinguished by its glycolic acid backbone , which contrasts with the ethylene backbone of trans-Stilbene derivatives. This structural difference makes it suitable for studying carboxylic acid metabolism, whereas stilbenes are often used in photochemical or polymer research .
  • Compared to Benzimidazole-d4, Benzilic-d10 Acid’s full aromatic deuteration reduces spectral complexity in NMR, a critical advantage for precise quantitative analysis .
Isotopic Purity and Availability
  • Benzilic-d10 Acid is typically supplied in 0.1 g and 0.25 g quantities, emphasizing its use in high-precision, low-volume experiments .
  • In contrast, trans-Stilbene-d10 is available in 250 mg units at a cost of JPY 44,000 , reflecting its broader commercial demand in material sciences .
Functional Comparison
  • Metabolic Studies : Benzilic-d10 Acid’s carboxylic acid group enables its use as a tracer in glycolic acid pathways, unlike trans-Stilbene-d10, which lacks reactive functional groups .
  • Spectroscopic Utility : While both Benzilic-d10 Acid and Benzimidazole-d4 serve as NMR/MS standards, the former’s higher deuteration level (99 atom% D vs. 98 atom% D) minimizes proton contamination in sensitive assays .

Biological Activity

Benzilic-D10 acid, also known as benzilic acid labeled with deuterium, is a derivative of benzilic acid that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of Benzilic-D10 acid through various studies, highlighting its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

Benzilic acid (α-hydroxy-α,β-diphenylacetic acid) is characterized by its two phenyl groups attached to a central carbon atom, which also bears a hydroxyl group. The deuterated variant, Benzilic-D10 acid, contains ten deuterium atoms that replace hydrogen atoms in the structure. This modification can influence the compound's stability, reactivity, and biological interactions.

Enzymatic Interactions

  • Benzil Reductase Activity : Research indicates that benzil derivatives can interact with enzymes such as benzil reductase found in Bacillus cereus. This enzyme reduces benzil to optically pure (S)-benzoin, demonstrating the potential for biotransformation applications in synthetic organic chemistry .
  • Microsomal Epoxide Hydrolase Activation : Benzil has been shown to significantly activate microsomal epoxide hydrolase activity in vitro. At a concentration of 0.3 mM, it causes approximately a ninefold increase in enzyme activity, suggesting its role as an effective modulator of metabolic pathways involving epoxides .

Antimicrobial Activity

Benzilic acid and its derivatives have been evaluated for their antimicrobial properties. A study on benzil analogues demonstrated selective inhibition of carboxylesterases (CEs), which are crucial for drug metabolism and detoxification processes in mammals. The K(i) values for these compounds were found to be in the low nanomolar range, indicating potent inhibition .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of novel benzil analogues against multidrug-resistant pathogens, it was found that certain compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin. The most potent compound displayed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential of benzil derivatives as new antimicrobial agents .

Case Study 2: Insecticidal Activity

The larvicidal activity of benzil derivatives was evaluated against Aedes aegypti, the primary vector for several viral diseases. Among tested compounds, one derivative demonstrated an LC50 value of 28.9 μM, suggesting promising insecticidal properties while exhibiting low toxicity towards mammalian cells .

Data Tables

Compound Biological Activity K(i) Value (nM) Notes
Benzilic AcidEnzyme Activation-Activates microsomal epoxide hydrolase
Benzil Analog AAntibacterial (MRSA)< 10Superior to standard antibiotics
Benzil Analog BLarvicidal against Aedes aegypti28.9Low mammalian toxicity

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing BENZILIC-D10 ACID (RINGS-D10) in academic research?

Methodological Answer:
Synthesis of BENZILIC-D10 ACID (RINGS-D10) requires precise isotopic labeling protocols. Key steps include:

  • Deuteration Techniques : Use catalytic hydrogen-deuterium exchange or deuterated precursors (e.g., benzene-d6) to achieve high isotopic enrichment (≥98 atom% D) .
  • Purity Validation : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm absence of protiated impurities) and mass spectrometry (MS) to verify isotopic enrichment .
  • Storage Conditions : Maintain stability by storing in inert atmospheres (argon) at -20°C to prevent isotopic scrambling or degradation .

Reproducibility Tip : Document reagent sources (e.g., deuterated solvent suppliers), reaction conditions (temperature, time), and purification steps (recrystallization solvents) to enable replication .

Basic: How should researchers formulate hypothesis-driven questions for studies involving BENZILIC-D10 ACID (RINGS-D10)?

Methodological Answer:
Adopt structured frameworks to ensure rigor:

  • PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., isotopic substitution), Comparison (protio vs. deuterated analogs), and Outcome (e.g., kinetic isotope effects) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic insights), Novel (unexplored isotopic effects), Ethical (safe handling), and Relevant (broader applications in organic chemistry) .

Example : "Does deuteration at the aromatic rings of BENZILIC-D10 ACID alter its acid dissociation constant (pKa) compared to the protiated form, and how does this affect its reactivity in esterification reactions?" .

Advanced: How can researchers resolve contradictions in deuterium kinetic isotope effect (DKIE) measurements for BENZILIC-D10 ACID (RINGS-D10) across different reaction systems?

Methodological Answer:
Contradictions often arise from experimental variables. Address discrepancies via:

  • Systematic Controls : Compare solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading to isolate variables affecting DKIE .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and validate isotopic effects on reaction pathways .
  • Meta-Analysis : Review literature to identify trends (e.g., stronger DKIE in proton-transfer reactions vs. radical mechanisms) and contextualize findings .

Case Study : Conflicting DKIE values in SN2 vs. E2 mechanisms may stem from differences in hydrogen bonding or steric effects; replicate studies under standardized conditions to clarify .

Advanced: What advanced analytical techniques are critical for quantifying isotopic enrichment and degradation products in BENZILIC-D10 ACID (RINGS-D10)?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic clusters to confirm %D enrichment and detect partial deuteration (e.g., C12H5D5O4 vs. C12D10O4) .
  • Isotope Ratio Monitoring (IRM) : Couple gas chromatography (GC) with isotope-ratio MS for precise quantification of deuterium content in trace samples .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation under stress conditions (heat, light) .

Data Interpretation : Normalize results against certified reference materials (CRMs) and report uncertainty intervals to enhance reliability .

Basic: What strategies ensure effective literature review and citation practices for studies using BENZILIC-D10 ACID (RINGS-D10)?

Methodological Answer:

  • Database Selection : Use SciFinder or Reaxys to retrieve peer-reviewed studies on deuterated acids, filtering by synthesis methods or applications (e.g., isotopic labeling in drug metabolism) .
  • Critical Appraisal : Prioritize studies with detailed experimental protocols, independent replication, and transparent data reporting .
  • Citation Management : Use Zotero or EndNote to organize references and avoid inadvertent plagiarism; cross-check CAS registry numbers (e.g., 76-93-7 for protiated benzilic acid) for accuracy .

Advanced: How can researchers design controlled experiments to isolate the isotopic effects of BENZILIC-D10 ACID (RINGS-D10) in complex reaction networks?

Methodological Answer:

  • Isotopologue Pairing : Compare reactions using BENZILIC-D10 ACID and its protiated counterpart under identical conditions (solvent, catalyst, temperature) to isolate D/H effects .
  • Kinetic Profiling : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to measure rate constants (kHk_H/kDk_D) and calculate DKIE values .
  • Cross-Validation : Use multiple analytical techniques (e.g., NMR for structural changes, MS for isotopic tracking) to corroborate findings .

Pitfall Avoidance : Account for solvent deuteration effects (e.g., D2O vs. H2O) that may indirectly influence reactivity .

Basic: What ethical and safety considerations are paramount when handling BENZILIC-D10 ACID (RINGS-D10) in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Review SDS for toxicity data; use fume hoods and personal protective equipment (PPE) due to potential irritant properties .
  • Waste Management : Segregate deuterated waste from general chemical waste to prevent environmental contamination .
  • Ethical Reporting : Disclose all synthetic byproducts and isotopic impurities in publications to ensure transparency .

Advanced: How can researchers leverage BENZILIC-D10 ACID (RINGS-D10) to investigate tunneling effects in enzyme-catalyzed reactions?

Methodological Answer:

  • Enzyme Kinetics : Measure kcatk_{cat} and KMK_M using deuterated substrates to probe hydrogen tunneling in active sites (e.g., alcohol dehydrogenases) .
  • Isotopic Labeling : Co-administer BENZILIC-D10 ACID with 2H^2H-labeled cofactors (e.g., NADH-d2) to decouple substrate vs. cofactor isotopic effects .
  • Theoretical Integration : Combine experimental DKIE data with quantum mechanics/molecular mechanics (QM/MM) simulations to model tunneling contributions .

Example : A study resolving tunneling in benzoin condensation using deuterated benzil derivatives could serve as a template .

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